

Spectroscopic Characterization of Methyl 3-bromo-4-(dimethylamino)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 3-bromo-4-(dimethylamino)benzoate
Cat. No.:	B1390777

[Get Quote](#)

This technical guide provides a detailed analysis of the spectroscopic properties of **Methyl 3-bromo-4-(dimethylamino)benzoate**, a key intermediate in the synthesis of various organic compounds. While a complete set of experimentally-derived spectra for this specific molecule is not readily available in published literature, this document presents a comprehensive, predicted spectroscopic profile based on established principles and data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Key Features

Methyl 3-bromo-4-(dimethylamino)benzoate ($C_{10}H_{12}BrNO_2$) is a substituted aromatic ester. Its structure, presented below, features a benzene ring with a methyl ester group, a bromine atom, and a dimethylamino group. The relative positions of these substituents significantly influence the molecule's electronic environment and, consequently, its spectroscopic signatures.

Figure 1: Molecular Structure of **Methyl 3-bromo-4-(dimethylamino)benzoate**.

Predicted ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum is expected to provide distinct signals for the aromatic protons, the methyl ester protons, and the dimethylamino protons. The chemical shifts are influenced by the electron-donating dimethylamino group and the electron-withdrawing bromo and methyl ester groups.

Experimental Protocol (Typical): A sample of **Methyl 3-bromo-4-(dimethylamino)benzoate** would be dissolved in a deuterated solvent, such as chloroform-d (CDCl_3), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 300 or 500 MHz NMR spectrometer.

Predicted ^1H NMR Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.8 - 8.0	d	1H	Ar-H	This proton is ortho to the electron-withdrawing ester group and will be the most deshielded aromatic proton.
~7.6 - 7.7	dd	1H	Ar-H	This proton is meta to the ester and ortho to the bromine, leading to a downfield shift.
~6.8 - 7.0	d	1H	Ar-H	This proton is ortho to the strongly electron-donating dimethylamino group, causing a significant upfield shift.
~3.8 - 3.9	s	3H	-OCH ₃	Typical chemical shift for a methyl ester.

~2.9 - 3.1

S

6H

-N(CH₃)₂

The dimethylamino protons will appear as a singlet in a region characteristic of N-alkyl groups.

Data Interpretation: The predicted spectrum shows a trisubstituted benzene ring pattern. The strong electron-donating effect of the dimethylamino group will cause a notable upfield shift for the ortho and para protons relative to benzene. Conversely, the electron-withdrawing nature of the methyl ester and the inductive effect of the bromine will deshield the adjacent protons.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The chemical shifts will be similarly influenced by the electronic effects of the substituents.

Experimental Protocol (Typical): The same sample prepared for ¹H NMR can be used for ¹³C NMR spectroscopy. A proton-decoupled ¹³C NMR spectrum would be acquired to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Data:

Chemical Shift (δ , ppm)	Assignment	Rationale
~166 - 168	C=O	Carbonyl carbon of the ester group.
~155 - 158	Ar-C	Aromatic carbon attached to the dimethylamino group, significantly shielded.
~135 - 138	Ar-C	Aromatic carbon attached to the bromine atom.
~130 - 133	Ar-CH	Aromatic methine carbon.
~120 - 125	Ar-C	Quaternary aromatic carbon adjacent to the ester group.
~115 - 118	Ar-CH	Aromatic methine carbon.
~110 - 113	Ar-CH	Aromatic methine carbon, shielded by the dimethylamino group.
~51 - 53	-OCH ₃	Methyl carbon of the ester group.
~40 - 43	-N(CH ₃) ₂	Methyl carbons of the dimethylamino group.

Data Interpretation: The chemical shifts of the aromatic carbons are highly dependent on the attached substituents. The carbon attached to the electron-donating dimethylamino group is expected to be the most shielded (lowest ppm value among the aromatic carbons), while the carbonyl carbon will be the most deshielded.

Predicted Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule.

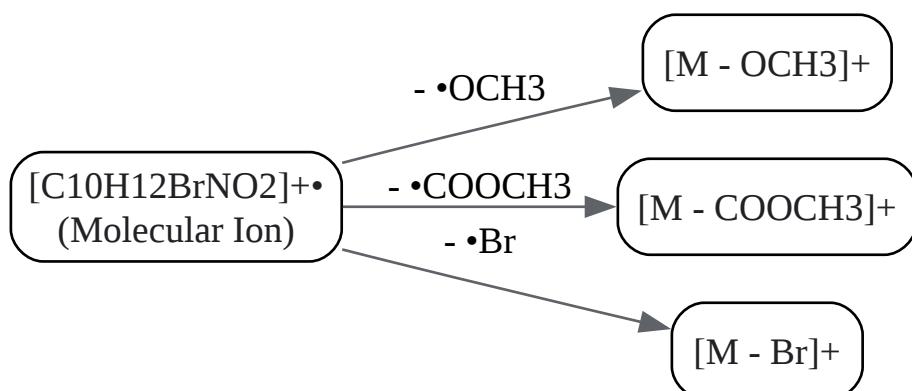
Experimental Protocol (Typical): The IR spectrum could be obtained using an ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectrometer. A small amount of the solid sample would be placed directly on the ATR crystal.

Predicted IR Data:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950 - 2800	Medium	C-H stretching (aliphatic)
~1720 - 1700	Strong	C=O stretching (ester)
~1600 - 1580	Medium-Strong	C=C stretching (aromatic)
~1250 - 1200	Strong	C-O stretching (ester)
~1100 - 1000	Medium	C-N stretching
~800 - 700	Medium-Strong	C-H out-of-plane bending (aromatic)
~600 - 500	Medium	C-Br stretching

Data Interpretation: The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) stretch of the ester group. The presence of the aromatic ring will be confirmed by the C=C stretching and C-H bending vibrations. The C-Br stretch typically appears in the fingerprint region at lower wavenumbers.

Predicted Mass Spectrometry (MS)


Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol (Typical): A mass spectrum could be obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

Predicted Mass Spectrum Data: The molecular formula is C₁₀H₁₂BrNO₂. The monoisotopic mass will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio).

- **Molecular Ion (M⁺):** A pair of peaks of similar intensity will be observed at m/z values corresponding to the molecular weight with ⁷⁹Br and ⁸¹Br.
- **Key Fragmentation Pathways:**

- Loss of the methoxy group (-OCH₃) from the molecular ion.
- Loss of the entire methyl ester group (-COOCH₃).
- Cleavage of the C-Br bond.
- Fragmentation of the dimethylamino group.

[Click to download full resolution via product page](#)

Figure 2: Predicted Key Fragmentation Pathways.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic analysis of **Methyl 3-bromo-4-(dimethylamino)benzoate**. The presented data and interpretations are grounded in fundamental principles of spectroscopic analysis and comparison with structurally related molecules. While experimental verification is always the gold standard, this guide offers a robust framework for scientists and researchers to understand, identify, and utilize this compound in their work. The provided protocols and interpretations should serve as a valuable resource for the synthesis and characterization of this and other similar organic molecules.

- To cite this document: BenchChem. [Spectroscopic Characterization of Methyl 3-bromo-4-(dimethylamino)benzoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1390777#methyl-3-bromo-4-dimethylamino-benzoate-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com